molecular formula C10H8ClNO2S B3034022 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one CAS No. 133044-48-1

6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3034022
CAS No.: 133044-48-1
M. Wt: 241.69 g/mol
InChI Key: HIVJPYXURPKYMC-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with benzothiazoles depend on their specific structure and properties. Some benzothiazoles may be harmful if swallowed, inhaled, or come into contact with skin . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Benzothiazoles are a promising class of compounds with potential applications in medicine, agriculture, and materials science . Future research could explore the synthesis, properties, and applications of novel benzothiazole derivatives, including “6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one”.

Preparation Methods

The synthesis of 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzenethiol with 3-chloropropionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Comparison with Similar Compounds

Similar compounds to 6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives such as:

Properties

IUPAC Name

6-(3-chloropropanoyl)-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJPYXURPKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCl)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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